Desmethyltozasertib
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Overview
Description
Desmethyltozasertib is a chemical compound known for its potential applications in cancer therapy. It is a derivative of Tozasertib, which is an inhibitor of Aurora kinases, enzymes that play a crucial role in cell division. By inhibiting these kinases, this compound can disrupt the proliferation of cancer cells, making it a promising candidate for anti-cancer treatments .
Preparation Methods
The synthesis of Desmethyltozasertib involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the core chemical structure through a series of organic reactions, such as condensation and cyclization.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions like alkylation, acylation, and reduction.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Desmethyltozasertib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Desmethyltozasertib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the mechanisms of kinase inhibition and to develop new synthetic methodologies.
Biology: It is used in cell biology research to investigate the role of Aurora kinases in cell division and cancer progression.
Mechanism of Action
Desmethyltozasertib exerts its effects by inhibiting Aurora kinases, particularly Aurora kinase B. These kinases are essential for the proper segregation of chromosomes during cell division. By inhibiting Aurora kinase B, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Desmethyltozasertib is similar to other Aurora kinase inhibitors, such as Tozasertib and Danusertib. it has unique properties that distinguish it from these compounds:
Tozasertib: Both compounds inhibit Aurora kinases, but this compound has a different chemical structure that may result in distinct pharmacokinetic and pharmacodynamic properties.
Danusertib: Like this compound, Danusertib inhibits Aurora kinases, but it also targets other kinases, such as ABL and FLT3.
Properties
CAS No. |
639089-60-4 |
---|---|
Molecular Formula |
C22H26N8OS |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[4-[4-[(5-methyl-1H-pyrazol-3-yl)amino]-6-piperazin-1-ylpyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H26N8OS/c1-14-12-19(29-28-14)25-18-13-20(30-10-8-23-9-11-30)27-22(26-18)32-17-6-4-16(5-7-17)24-21(31)15-2-3-15/h4-7,12-13,15,23H,2-3,8-11H2,1H3,(H,24,31)(H2,25,26,27,28,29) |
InChI Key |
BMPDSCNEIPYGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCNCC5 |
Origin of Product |
United States |
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